2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Indole Derivatives

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic indole derivative bearing a 4-bromo substitution on the indole core and an N-ethylpyrrolidine side chain linked via an acetamide bridge. Indole derivatives are a privileged scaffold in medicinal chemistry, but substitution patterns, such as the position of the bromine atom, critically influence biological activity, physicochemical properties, and synthetic utility.

Molecular Formula C17H22BrN3O
Molecular Weight 364.3 g/mol
Cat. No. B12170931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
Molecular FormulaC17H22BrN3O
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)CN2C=CC3=C2C=CC=C3Br
InChIInChI=1S/C17H22BrN3O/c1-2-20-9-4-5-13(20)11-19-17(22)12-21-10-8-14-15(18)6-3-7-16(14)21/h3,6-8,10,13H,2,4-5,9,11-12H2,1H3,(H,19,22)
InChIKeyDYNFZOZMZLWXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide Procurement Guide: What to Know Before Sourcing This Indole Screening Compound


2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic indole derivative bearing a 4-bromo substitution on the indole core and an N-ethylpyrrolidine side chain linked via an acetamide bridge . Indole derivatives are a privileged scaffold in medicinal chemistry, but substitution patterns, such as the position of the bromine atom, critically influence biological activity, physicochemical properties, and synthetic utility [1].

Why the 4-Bromo Indole Acetamide Is Not Interchangeable: A Structural and Pharmacological Case


Simple substitution with other bromoindole acetamides or unsubstituted indole analogs is not valid. The position of the bromine atom (4-, 5-, or 6-) on the indole ring controls the compound's electronic distribution, steric profile, and metabolic stability. As noted in a comparative study by Vulcanchem, 'the bromine atom at the 4-position of the indole ring introduces steric and electronic effects distinct from its 6-bromo isomer' . The 4-bromoindole core is also a recognized scaffold for glycogen synthase kinase-3 (GSK-3) inhibition, an activity not shared by all bromoindole regioisomers .

Head-to-Head Evidence: 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide vs. Its Closest Analogs


Regioisomeric Differentiation: 4-Bromo vs. 6-Bromo Indole Substitution

The 4-bromo substitution on the indole ring creates a distinct steric and electronic environment compared to 5- or 6-bromo isomers. A direct comparison by Vulcanchem for a related acetamide series states that the 4-bromo isomer (Y041-7605) has 'steric and electronic effects distinct from its 6-bromo isomer (Y041-7606)' . This can translate to differential binding at biological targets; for example, 4-bromoindole is a potential GSK-3 inhibitor , while 5- and 6-bromoindoles are often explored for different targets like serotonin receptors or as synthetic intermediates.

Medicinal Chemistry Structure-Activity Relationship Indole Derivatives

Physicochemical Property Comparison: LogP and Molecular Weight Differentiate the Side Chain

The N-ethylpyrrolidine side chain imparts distinct physicochemical properties compared to unsubstituted or N-methyl analogs. The calculated logP for the target compound is predicted to be 3.5 ± 0.4 , which is higher than the predicted logP of ~2.8 for the N-methyl analog (2-(4-bromo-1H-indol-1-yl)-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide) [1]. This increased lipophilicity can affect membrane permeability and protein binding.

Drug Design ADMET Prediction Lead Optimization

Synthetic Versatility: The 4-Bromo Position as a Handle for Cross-Coupling

The 4-bromo substituent is a valuable synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification. The reactivity of 4-bromoindole in Suzuki-Miyaura coupling has been documented to proceed with yields typically >80% [1]. In contrast, 5- and 6-bromoindoles can show reduced reactivity under similar conditions due to differences in electron density [2].

Synthetic Chemistry C-C Coupling Derivatization

Optimal Use Cases for 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide in Drug Discovery


GSK-3 Inhibitor Lead Optimization

Given the potential GSK-3 inhibitory activity of the 4-bromoindole core , this compound is suited for diabetes, Alzheimer's disease, or cancer target-based screens where GSK-3β inhibition is desired. Its distinct substitution pattern minimizes the off-target activity seen with unsubstituted indoles.

CNS Drug Discovery: Dopamine D4 Receptor Screening

The compound's indole core and basic pyrrolidine side chain suggest potential interaction with dopamine D4 receptors. Patents show that indole derivatives with similar substitution patterns have affinity for the dopamine D4 receptor [1]. The 4-bromo substitution may enhance selectivity over D2 receptors.

Chemical Biology Tool for Selective Cross-Coupling

The compound is an ideal building block for constructing focused libraries via Suzuki coupling at the 4-position. The reactivity of the 4-bromoindole core [2] allows efficient diversification, making it a cost-effective choice for medicinal chemistry groups.

Sigma Receptor Ligand Development

Indole acetamides are known sigma receptor ligands. The specific N-ethylpyrrolidine side chain may confer sigma-2 selectivity [3]. This compound could serve as a starting point for developing cancer imaging agents or pain therapeutics.

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